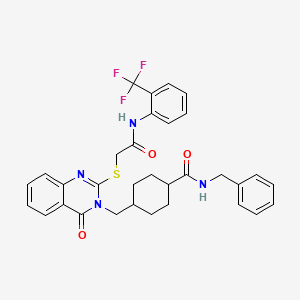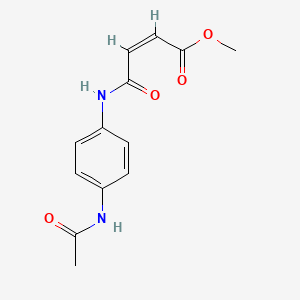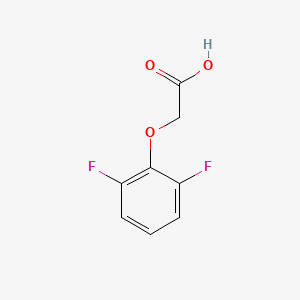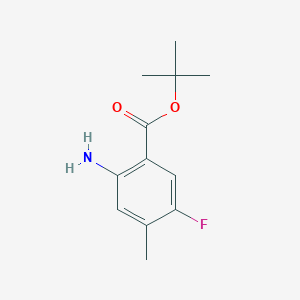
N-benzyl-4-((4-oxo-2-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)quinazolin-3(4H)-yl)methyl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-benzyl-4-((4-oxo-2-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)quinazolin-3(4H)-yl)methyl)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C32H31F3N4O3S and its molecular weight is 608.68. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial and Antifungal Activities : Quinazolinone derivatives have demonstrated significant antibacterial and antifungal properties. For instance, Mohamed et al. (2010) synthesized a series of Schiff bases and their related products, finding potent in vitro antimicrobial activity against various bacteria and fungi (Mohamed et al., 2010). Similarly, El-Shenawy (2017) reported the synthesis of quinazolinone derivatives with high antibacterial and antifungal activities (El-Shenawy, 2017).
Anticonvulsant Activity : Noureldin et al. (2017) designed and synthesized a series of quinazolinone derivatives and evaluated their anticonvulsant activity. They found that several compounds exhibited good anticonvulsant properties, with some showing superior activities compared to a reference drug (Noureldin et al., 2017).
Application in Dye Synthesis : Quinazolinone derivatives have also been used in the synthesis of dyes. Navadiya et al. (2008) reported the synthesis of sulfonamide dyes using quinazolinone derivatives, demonstrating promising dyeing properties (Navadiya et al., 2008).
Tumor-Associated Carbonic Anhydrase Inhibitory Activity : Bozdağ et al. (2017) synthesized quinazolin-4(3H)-ones and other related compounds, finding them to be selective inhibitors of tumor-associated carbonic anhydrase isoforms (Bozdağ et al., 2017).
Synthesis of Water-Soluble Antitumor Analogues : Bavetsias et al. (2002) synthesized water-soluble analogues of CB30865, a quinazolin-4-one antitumor agent. These compounds exhibited higher water solubility and cytotoxicity compared to CB30865 (Bavetsias et al., 2002).
Antiviral Activity : Selvam et al. (2007) synthesized quinazolin-4(3H)-one derivatives and evaluated their antiviral activities against various respiratory and biodefense viruses. They found that some compounds exhibited significant antiviral properties (Selvam et al., 2007).
properties
IUPAC Name |
N-benzyl-4-[[4-oxo-2-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanylquinazolin-3-yl]methyl]cyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H31F3N4O3S/c33-32(34,35)25-11-5-7-13-27(25)37-28(40)20-43-31-38-26-12-6-4-10-24(26)30(42)39(31)19-22-14-16-23(17-15-22)29(41)36-18-21-8-2-1-3-9-21/h1-13,22-23H,14-20H2,(H,36,41)(H,37,40) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAZQDENZVUYSIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=CC=C4C(F)(F)F)C(=O)NCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H31F3N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
608.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-2-amino-3-[(E)-[(4-chlorophenyl)methylidene]amino]but-2-enedinitrile](/img/structure/B2796583.png)
![4-[[[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl]-methylamino]methyl]-N-(2,2,2-trifluoroethyl)benzamide](/img/structure/B2796584.png)


![N-(6-chlorobenzo[d]thiazol-2-yl)-1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2796592.png)
![N-[(2-fluorophenyl)methyl]bicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B2796593.png)
![4-Amino-N-[3-(diethylamino)propyl]-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2796594.png)
![2-((5-Methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-1-morpholinoethanone](/img/structure/B2796595.png)

![N-[2-(1H-benzimidazol-2-yl)phenyl]-2,4-dichlorobenzamide](/img/structure/B2796598.png)

![N-cycloheptyl-3-(4-ethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine](/img/structure/B2796601.png)
![ethyl 6-methyl-4-[(4-nitrophenyl)methylsulfanyl]-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2796602.png)
![N-([1,1'-biphenyl]-2-yl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide](/img/structure/B2796606.png)